4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1275413-87-0
VCID: VC4372461
InChI: InChI=1S/C14H15BrN2O/c1-10-8-11(15)4-5-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
SMILES: CC1=C(C=CC(=C1)Br)C(=O)NC2(CCCC2)C#N
Molecular Formula: C14H15BrN2O
Molecular Weight: 307.191

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

CAS No.: 1275413-87-0

Cat. No.: VC4372461

Molecular Formula: C14H15BrN2O

Molecular Weight: 307.191

* For research use only. Not for human or veterinary use.

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide - 1275413-87-0

Specification

CAS No. 1275413-87-0
Molecular Formula C14H15BrN2O
Molecular Weight 307.191
IUPAC Name 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
Standard InChI InChI=1S/C14H15BrN2O/c1-10-8-11(15)4-5-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Standard InChI Key UVXGDYUALCFQAG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)C(=O)NC2(CCCC2)C#N

Introduction

4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a complex organic compound belonging to the amide class. Its chemical formula is C12H14BrN3O, with a molecular weight of approximately 284.16 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.

Biological Activities and Potential Applications

Research suggests that compounds with similar structures often act as inhibitors for protein kinases or other signaling molecules critical for cell proliferation and survival. Detailed kinetic studies would provide insights into its binding affinity and specificity for these targets. The compound's potential applications include therapeutic uses in treating diseases such as cancer or inflammatory conditions.

Analytical Techniques for Characterization

The structure of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). Additional methods like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide data on thermal stability.

Comparison with Other Compounds

Other compounds with bromine substitutions, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities . Similarly, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have demonstrated potential antimicrobial effects . These studies highlight the importance of bromine in enhancing biological activity.

Table 2: Comparison of Biological Activities of Related Compounds

CompoundBiological Activity
4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamidePotential enzyme inhibitor
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativesAntimicrobial

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